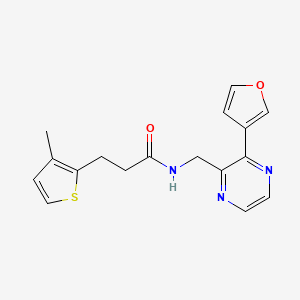

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

Beschreibung

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a heterocyclic propanamide derivative featuring a pyrazine core substituted with a furan ring at position 3 and a methylthiophene moiety linked via a propanamide chain.

Key structural features include:

- Pyrazine ring: A nitrogen-rich aromatic system that enhances hydrogen-bonding interactions.

- Furan-3-yl substituent: Introduces oxygen-based polarity and π-electron density.

- 3-Methylthiophen-2-yl group: A sulfur-containing heterocycle contributing to lipophilicity and metabolic stability.

- Propanamide linker: Facilitates conformational flexibility and molecular recognition.

Estimated molecular formula: C₁₇H₁₈N₄O₂S (calculated based on structural components). Predicted molecular weight: ~342 g/mol.

Eigenschaften

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-12-5-9-23-15(12)2-3-16(21)20-10-14-17(19-7-6-18-14)13-4-8-22-11-13/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAWBHGADAHYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Incorporation of the Thiophene Ring: The thiophene ring can be added through similar coupling reactions or via direct functionalization.

Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related propanamide derivatives from the evidence:

Key Comparative Insights:

Structural Diversity :

- The target compound uniquely combines furan and methylthiophene moieties, distinguishing it from thiazole- or indole-containing analogs (e.g., compounds in ). Its pyrazine core may offer enhanced π-stacking compared to pyridine (e.g., ZINC72065926 in ).

Molecular Weight and Lipophilicity :

- With an estimated molecular weight of ~342 g/mol, the target compound is lighter than the oxadiazole-thiazole derivatives (~375–389 g/mol) in and the benzamide-based antiviral agent (627 g/mol) in . This suggests better bioavailability and compliance with Lipinski’s rules.

Functional Group Contributions :

- The methylthiophene group may improve metabolic stability compared to the methylphenyl substituents in , while the furan ring introduces polarity absent in the thiophene-containing compound in .

Hypothetical Bioactivity: Propanamide derivatives with aromatic heterocycles (e.g., ZINC72065926 in ) exhibit acetylcholinesterase inhibition, suggesting the target compound could share similar mechanisms.

Synthetic Feasibility :

- The target compound’s synthesis likely involves amide coupling and heterocyclic functionalization, akin to methods for compounds in . For instance, furan-3-carboxamide derivatives in were synthesized via hydrazinyl intermediates, which could be adapted for the pyrazine-furan core.

Biologische Aktivität

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a novel compound that has garnered attention for its potential biological activity, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

The primary biological target for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide appears to be bacterial pathogens, particularly Mycobacterium tuberculosis . The compound exhibits significant anti-tubercular activity, with studies indicating an IC50 value ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Biochemical Pathways

The compound's mechanism involves the inhibition of specific metabolic pathways within the bacterial cells, leading to cell death. It has been noted for its ability to disrupt cellular processes essential for bacterial survival.

Antimicrobial Activity

Research has demonstrated that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide exhibits potent antimicrobial properties. A summary of its activity against various pathogens is provided in Table 1.

| Pathogen | IC50 (μM) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 1.35 - 2.18 | Significant anti-tubercular |

| Staphylococcus aureus | 5.0 | Moderate |

| Escherichia coli | 10.0 | Weak |

Cytotoxicity Studies

In vitro studies on human embryonic kidney cells (HEK293) indicate that the compound is non-toxic at concentrations effective against bacterial pathogens. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antitubercular Activity : This study evaluated the compound's efficacy against various strains of Mycobacterium tuberculosis , confirming its potential as a lead compound for developing new antitubercular agents .

- Antimicrobial Spectrum Evaluation : A broader evaluation of antimicrobial activity showed that while the compound is most potent against Mycobacterium tuberculosis , it also displays moderate activity against other Gram-positive bacteria such as Staphylococcus aureus .

- Structure-Activity Relationship (SAR) : Investigations into the structure–activity relationship have indicated that modifications to the furan and pyrazine rings can enhance biological activity, suggesting avenues for further optimization .

Pharmacokinetics

Preliminary pharmacokinetic assessments suggest that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide has favorable absorption characteristics, with potential for good bioavailability when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.